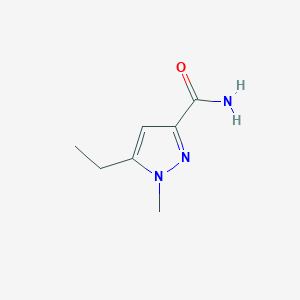
四丙基铵-15N溴化物
描述
Tetrapropylammonium-15N bromide is a useful research compound. Its molecular formula is C12H28BrN and its molecular weight is 267.25 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrapropylammonium-15N bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrapropylammonium-15N bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrapropylammonium-15N bromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分析化学:校准标准
最后,在分析化学中,四丙基铵-15N溴化物用作测量含氮化合物的仪器的校准标准。15N同位素提供了一个可靠的标准,以确保分析测量的准确性。
作用机制
Mode of Action
It is known that the compound is a stable isotope-labeled compound, which means it can be used as a tracer in various biochemical and pharmacological studies .
Biochemical Pathways
As a stable isotope-labeled compound, it is often used in research to track and quantify the behavior of the compound in biological systems .
Pharmacokinetics
Stable isotopes like Tetrapropylammonium-15N bromide have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Action Environment
It is known that stable isotopes are used in environmental pollutant standards for the detection of air, water, soil, sediment, and food .
生化分析
Biochemical Properties
Tetrapropylammonium-15N bromide plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules, primarily through ionic and hydrophobic interactions. For instance, it can act as an inhibitor of potassium channels by blocking the passage of potassium ions through the cell membrane . This interaction is crucial in studies involving ion transport and membrane potential regulation. Additionally, Tetrapropylammonium-15N bromide can form complexes with nucleic acids and proteins, affecting their stability and function.
Cellular Effects
The effects of Tetrapropylammonium-15N bromide on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting potassium channels, Tetrapropylammonium-15N bromide can alter the membrane potential, leading to changes in cell signaling and ion homeostasis . This compound has also been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli.
Molecular Mechanism
At the molecular level, Tetrapropylammonium-15N bromide exerts its effects through several mechanisms. It binds to specific sites on potassium channels, blocking ion flow and altering the channel’s conformation . This inhibition can lead to changes in cellular excitability and signal transduction. Additionally, Tetrapropylammonium-15N bromide can interact with nucleic acids, stabilizing or destabilizing their structures depending on the context. These interactions can result in changes in gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrapropylammonium-15N bromide can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over extended periods, Tetrapropylammonium-15N bromide may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that continuous exposure to Tetrapropylammonium-15N bromide can result in adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Tetrapropylammonium-15N bromide vary with different dosages in animal models. At low doses, it can effectively inhibit potassium channels without causing significant toxicity . At higher doses, Tetrapropylammonium-15N bromide can induce toxic effects, including disruptions in ion homeostasis and cellular metabolism. Threshold effects have been observed, where a specific concentration of Tetrapropylammonium-15N bromide is required to achieve a noticeable biological response. Toxicity studies have highlighted the importance of careful dosage control to avoid adverse effects.
Metabolic Pathways
Tetrapropylammonium-15N bromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate ion transport and cellular metabolism . For example, its inhibition of potassium channels can affect the activity of enzymes involved in maintaining ion gradients and energy production. Additionally, Tetrapropylammonium-15N bromide can influence metabolic flux by altering the availability of key metabolites and cofactors, leading to changes in cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, Tetrapropylammonium-15N bromide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, Tetrapropylammonium-15N bromide can accumulate in specific compartments, such as the cytoplasm and organelles, depending on its interactions with cellular components. These interactions can influence its localization and overall activity within the cell.
Subcellular Localization
The subcellular localization of Tetrapropylammonium-15N bromide is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Tetrapropylammonium-15N bromide may localize to the plasma membrane, where it interacts with ion channels and transporters. Alternatively, it can accumulate in the nucleus, where it affects gene expression and chromatin structure. The precise localization of Tetrapropylammonium-15N bromide is essential for understanding its role in cellular processes.
属性
IUPAC Name |
tetrapropyl(15N)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1/i13+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQMOFGZRJUORO-IDBRGDLFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[15N+](CCC)(CCC)CCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745805 | |
| Record name | N,N,N-Tripropylpropan-1-(~15~N)aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287476-16-8 | |
| Record name | N,N,N-Tripropylpropan-1-(~15~N)aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287476-16-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)

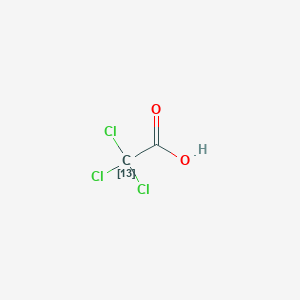


![2,6-dibromo-4,8-dihexylthieno[2,3-f][1]benzothiole](/img/structure/B1456360.png)

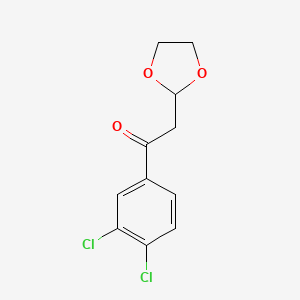
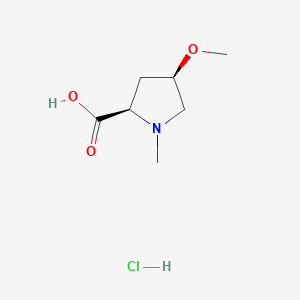
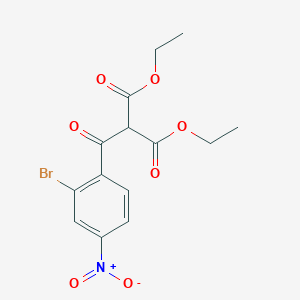
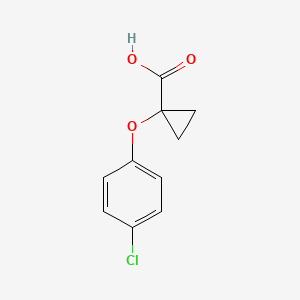
![Thieno[3,2-b]pyridine-7-carbonitrile](/img/structure/B1456371.png)
